molecular formula C15H17N3OS B4801916 1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea

1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea

Cat. No.: B4801916
M. Wt: 287.4 g/mol
InChI Key: HQBNVPZSQAEBNE-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea is an organic compound characterized by the presence of a urea moiety linked to a methylsulfanyl-substituted phenyl ring and a pyridin-2-yl ethyl group

Preparation Methods

The synthesis of 1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea typically involves the reaction of 3-(methylsulfanyl)aniline with 1-(pyridin-2-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives.

Scientific Research Applications

1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-2-yl)ethyl]urea can be compared with similar compounds, such as:

    1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-3-yl)ethyl]urea: This compound has a similar structure but with the pyridinyl group attached at a different position, which may result in different biological activities and chemical properties.

    1-[3-(Methylsulfanyl)phenyl]-3-[1-(pyridin-4-yl)ethyl]urea: Another structural isomer with potential differences in reactivity and application.

    1-[3-(Methylsulfanyl)phenyl]-3-[1-(quinolin-2-yl)ethyl]urea: This compound contains a quinoline ring instead of a pyridine ring, which may enhance its biological activity and stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11(14-8-3-4-9-16-14)17-15(19)18-12-6-5-7-13(10-12)20-2/h3-11H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBNVPZSQAEBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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